Phthalazin-6-amine
Overview
Description
Phthalazin-6-amine is a heterocyclic organic compound that has been the focus of research in various fields due to its unique properties. It is a six-membered ring containing two nitrogen atoms, which makes it an important building block for the synthesis of various organic compounds. Phthalazin-6-amine has been used in the development of pharmaceuticals, agrochemicals, and materials science. In
Scientific Research Applications
Chemiluminescence in Liquid Chromatography
- Application: Phthalazin-6-amine derivatives, such as 6-Isothiocyanatobenzo[g]phthalazine-1,4-(2H,3H)-dione, are used as chemiluminescence derivatization reagents for amines in liquid chromatography. This facilitates highly sensitive detection of primary and secondary amines.
- Source: Ishida, Horike, & Yamaguchi (1995).
Anti-inflammatory Activity
- Application: Novel phthalazin-6-amine derivatives, like 6-alkoxy(phenoxy)-[1,2,4]triazolo[3,4-a]phthalazine-3-amine, have been synthesized and evaluated for their potential as anti-inflammatory agents.
- Source: Sun et al. (2010).
Anticonvulsant Activity
- Application: Certain phthalazin-6-amine derivatives exhibit significant anticonvulsant effects. This includes derivatives like N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine, which have shown more potency than reference drugs like carbamazepine in animal models.
- Source: Zhang et al. (2017).
Vasorelaxant Activity and Molecular Modeling
- Application: Phthalazine derivatives have been synthesized for their vasorelaxant activities, proving more effective than some reference drugs like prazosin in certain cases. Molecular modeling studies have provided insights into their potential as α1-AR antagonists.
- Source: Awadallah, El-Eraky, & Saleh (2012).
Fluorescent Labels in Peptide Chemistry
- Application: Phthalazine derivatives like phthalazine-5,8-quinone are utilized in the synthesis of fluorescent labels for amine and peptide chemistry, aiding in investigations of peptidase activity.
- Source: Parrick & Ragunathan (1993).
Carbonic Anhydrase Inhibitors
- Application: Phthalazine substituted urea and thiourea derivatives have been evaluated for their inhibitory effects on human carbonic anhydrases, showcasing potential in medical applications.
- Source: Berber et al. (2013).
properties
IUPAC Name |
phthalazin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRYNXNMVQFNPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620295 | |
Record name | Phthalazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalazin-6-amine | |
CAS RN |
346419-79-2 | |
Record name | Phthalazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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